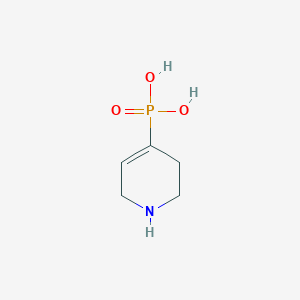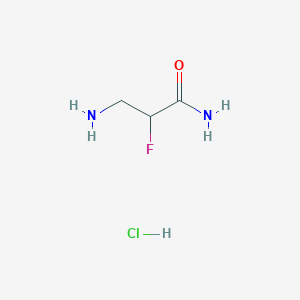
6-methoxy-1H-indole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-1H-indole-5-carboxamide (6-MICA) is a compound that has been studied for its potential roles in a variety of biological processes. 6-MICA is a derivative of indole-5-carboxamide, which is a heterocyclic aromatic compound with a broad range of applications in biochemistry and medicinal chemistry. 6-MICA has been found to have a variety of biochemical and physiological effects, and its use in laboratory experiments has been explored.
Aplicaciones Científicas De Investigación
6-methoxy-1H-indole-5-carboxamide has been studied for its potential roles in a variety of biological processes, including cell signaling, enzyme inhibition, and gene regulation. It has been found to act as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 6-methoxy-1H-indole-5-carboxamide has also been studied for its potential role in cancer therapy. It has been found to inhibit the growth of cancer cells, and to block the action of certain cancer-promoting proteins.
Mecanismo De Acción
The precise mechanism of action of 6-methoxy-1H-indole-5-carboxamide is not yet fully understood. However, it is believed to act through a variety of mechanisms, including inhibition of enzymes, regulation of gene expression, and modulation of cell signaling pathways. For example, 6-methoxy-1H-indole-5-carboxamide has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to modulate the activity of certain cancer-promoting proteins, and to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
6-methoxy-1H-indole-5-carboxamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 6-methoxy-1H-indole-5-carboxamide has also been found to modulate the activity of certain cancer-promoting proteins, and to inhibit the growth of cancer cells. Additionally, 6-methoxy-1H-indole-5-carboxamide has been found to have anti-inflammatory and antioxidant effects, and to reduce the levels of certain inflammatory markers in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-methoxy-1H-indole-5-carboxamide in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize and purify. Additionally, 6-methoxy-1H-indole-5-carboxamide has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes.
However, there are also some limitations to the use of 6-methoxy-1H-indole-5-carboxamide in laboratory experiments. For example, the precise mechanism of action of 6-methoxy-1H-indole-5-carboxamide is not yet fully understood, making it difficult to predict its effects in certain contexts. Additionally, 6-methoxy-1H-indole-5-carboxamide has been found to have a variety of biochemical and physiological effects, which can make it difficult to isolate the effects of a single compound.
Direcciones Futuras
There are a variety of potential future directions for the study of 6-methoxy-1H-indole-5-carboxamide. These include further investigation into its mechanism of action, as well as its potential roles in a variety of biological processes. Additionally, further research could be conducted into the potential therapeutic applications of 6-methoxy-1H-indole-5-carboxamide, such as its use in cancer therapy. Finally, further research could be conducted into the potential side effects of 6-methoxy-1H-indole-5-carboxamide, as well as its potential interactions with other drugs.
Métodos De Síntesis
6-methoxy-1H-indole-5-carboxamide can be synthesized from the reaction of 5-aminoindole with 6-bromoacetamide in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution, with the bromine atom of the 6-bromoacetamide being replaced by the amine group of the 5-aminoindole. The resulting product is then purified using column chromatography.
Propiedades
IUPAC Name |
6-methoxy-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-9-5-8-6(2-3-12-8)4-7(9)10(11)13/h2-5,12H,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNANXFXCKFEPRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CNC2=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1H-indole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


(trifluoromethyl)-lambda6-sulfanone](/img/structure/B6600443.png)
![3-amino-2-[(pyridin-4-yl)methyl]propanoic acid hydrochloride](/img/structure/B6600448.png)
![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B6600457.png)

![4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione](/img/structure/B6600464.png)

![S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide](/img/structure/B6600470.png)
phenyl-lambda6-sulfanyl}-N-methylmethanamine](/img/structure/B6600475.png)
methyl-lambda6-sulfanone](/img/structure/B6600476.png)

![tert-butyl 4-[(acetylsulfanyl)methyl]azepane-1-carboxylate](/img/structure/B6600482.png)
![tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate](/img/structure/B6600490.png)
